N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
2-FLUORO-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE is a complex organic compound that features a fluorine atom, a thiophene ring, and an oxadiazole moiety
Preparation Methods
The synthesis of 2-FLUORO-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE involves multiple steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Oxadiazole Formation: The oxadiazole ring can be synthesized by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the thiophene and oxadiazole moieties with the benzamide structure using reagents like phosphorus pentasulfide and other coupling agents.
Chemical Reactions Analysis
2-FLUORO-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE undergoes various chemical reactions:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: The thiophene and oxadiazole moieties make it suitable for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar compounds include other thiophene and oxadiazole derivatives:
Thiophene Derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Oxadiazole Derivatives: Compounds used in medicinal chemistry for their antimicrobial and anticancer properties.
2-FLUORO-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE stands out due to its unique combination of fluorine, thiophene, and oxadiazole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H13FN4O3S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-[(2-fluorobenzoyl)amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H13FN4O3S/c17-11-5-2-1-4-10(11)14(22)18-7-8-19-15(23)16-20-13(21-24-16)12-6-3-9-25-12/h1-6,9H,7-8H2,(H,18,22)(H,19,23) |
InChI Key |
KZSCGKITZIKFSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3)F |
Origin of Product |
United States |
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